N-Sulfinylacetamide
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Overview
Description
N-Sulfinylacetamide is an organic compound characterized by the presence of a sulfinyl group attached to an acetamide moiety. It is a reactive dienophile, making it a valuable intermediate in various organic synthesis reactions, particularly in the formation of pentacene precursors through Diels-Alder reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Sulfinylacetamide can be synthesized through the reaction of acetamide with sulfur dioxide and a suitable oxidizing agent. The process involves the formation of an intermediate sulfinyl chloride, which subsequently reacts with acetamide to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of sulfur dioxide and oxidizing agents under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Sulfinylacetamide primarily undergoes Diels-Alder reactions due to its dienophilic nature. It can also participate in other reactions such as oxidation and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve Lewis acids as catalysts and are conducted at moderate temperatures (120-200°C) to facilitate the formation of adducts.
Oxidation Reactions: Utilize oxidizing agents such as hydrogen peroxide or peracids to convert this compound into sulfonyl derivatives.
Substitution Reactions: Can occur in the presence of nucleophiles, leading to the formation of substituted acetamides.
Major Products Formed:
Pentacene Precursors: Formed through Diels-Alder reactions with pentacene.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Substituted Acetamides: Produced through substitution reactions.
Scientific Research Applications
N-Sulfinylacetamide has several applications in scientific research:
Organic Synthesis: Used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Material Science: Employed in the preparation of soluble pentacene precursors for organic thin-film transistors.
Chemical Research: Utilized in studies involving the synthesis and reactivity of sulfinyl compounds.
Mechanism of Action
The mechanism of action of N-Sulfinylacetamide involves its role as a reactive dienophile in Diels-Alder reactions. The sulfinyl group activates the acetamide moiety, making it highly reactive towards dienes. This reactivity facilitates the formation of adducts, which can undergo further transformations to yield desired products .
Comparison with Similar Compounds
N-Sulfinylbenzamide: Similar in structure but with a benzamide moiety instead of an acetamide moiety.
N-Sulfinylformamide: Contains a formamide moiety, making it less sterically hindered compared to N-Sulfinylacetamide.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly in Diels-Alder reactions. Its ability to form stable adducts with various dienes makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-sulfinylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2S/c1-2(4)3-6-5/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJGBUOYNNYNML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=S=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502692 |
Source
|
Record name | N-(Oxo-lambda~4~-sulfanylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16767-75-2 |
Source
|
Record name | N-(Oxo-lambda~4~-sulfanylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sulphinylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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